
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mécanisme D'action
DPCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is an endogenous ligand. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may be beneficial in the treatment of Parkinson's disease. It has also been shown to have anti-convulsant effects, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. However, its potency may make it difficult to use in certain experiments, and its high cost may limit its use in some labs.
Orientations Futures
There are several potential future directions for research on DPCPX. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in some studies, and further research in this area may lead to the development of new cancer treatments. Additionally, research on the potential use of DPCPX in the treatment of neurological disorders, such as Parkinson's disease and epilepsy, may also be of interest. Finally, further studies on the mechanism of action of DPCPX may help to elucidate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DPCPX involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methoxyaniline to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, DPCPX.
Applications De Recherche Scientifique
DPCPX has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potential in the treatment of various diseases, including Parkinson's disease, epilepsy, and cancer.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-17-6-4-5-16(13-17)22-21(24)15-9-11-23(12-10-15)30(25,26)18-7-8-19(28-2)20(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSYCCNRFGXDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



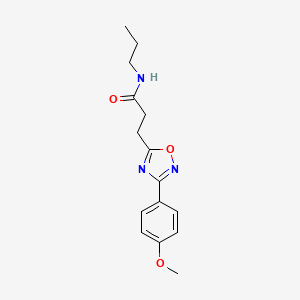


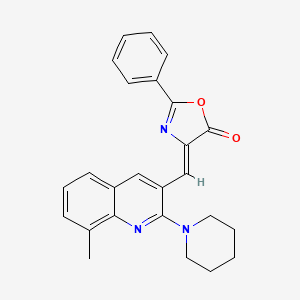

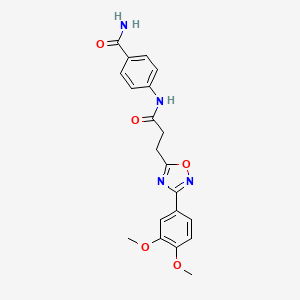

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
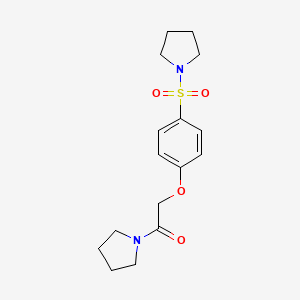

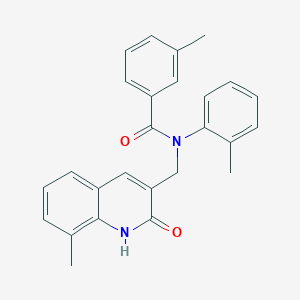
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)